Stanolone cyclopentylpropionate
Description
Historical Context of Androgenic Steroid Research (excluding clinical applications)
The scientific exploration of androgenic steroids dates back to the 19th century, with early experiments involving testicular extracts to observe their rejuvenating effects. paulogentil.com However, it was not until the isolation of testosterone (B1683101) in the 1930s that the field of androgen research truly began to flourish. paulogentil.comcapes.gov.br Following this landmark discovery, chemists rapidly synthesized a multitude of synthetic androgens. paulogentil.comcapes.gov.br
Early research focused on understanding the fundamental anabolic properties of these compounds, with studies in the 1930s demonstrating their ability to promote the assimilation of nutrients into tissue. paulogentil.com The decades that followed, from the 1950s through the 1970s, saw a surge in research as the potent muscle-building effects of these hormones became more widely recognized. paulogentil.comcapes.gov.br This era was characterized by extensive investigation into the structure-activity relationships of various synthetic androgens, aiming to dissociate the anabolic and androgenic effects, a goal that has thus far proven inseparable. utsouthwestern.edu
Defining Stanolone Cyclopentylpropionate within the Dihydrotestosterone (B1667394) Analog Landscape
This compound is a synthetic derivative of dihydrotestosterone (DHT), a key androgen in many biological systems. nih.govtcichemicals.com It is structurally characterized by the attachment of a cyclopentylpropionate ester at the 17-beta hydroxyl group of the androstanolone steroid nucleus. ncats.io This modification places it within the broader category of androstanolone esters.
The landscape of DHT analogs is diverse, encompassing various modifications to the parent steroid. These modifications are designed to alter the compound's properties for research applications. Dihydrotestosterone itself is formed from testosterone through the action of the 5α-reductase enzyme, which reduces the double bond between carbons 4 and 5 of the steroid's A-ring. utsouthwestern.edutcichemicals.com This structural change is critical for its biological activity in certain tissues. tcichemicals.com
Analogs of DHT, such as this compound, are created to investigate specific aspects of androgen action. For instance, the synthesis of a 17α-linked C2-symmetric dihydrotestosterone dimer has been reported for studying its effects on prostate cancer cell lines. nih.gov The esterification of DHT, as seen in this compound and other esters like dihydrotestosterone heptanoate, is a common strategy to create a prodrug form of the active hormone. nih.govwikipedia.org This means that once administered in an experimental setting, the ester is cleaved, releasing the active DHT molecule over a prolonged period. nih.gov
Significance of Esterification in Steroid Research Design (e.g., sustained presence in experimental systems)
Esterification is a crucial chemical modification in steroid research that significantly impacts the design of experiments by altering the pharmacokinetic properties of the parent steroid. wikipedia.orgoup.com The primary advantage of esterifying a steroid like androstanolone is the creation of a prodrug that allows for a sustained release and prolonged presence of the active hormone within an experimental system. nih.govwikipedia.org
When a steroid is esterified, its lipophilicity is generally increased. wikipedia.org This enhanced solubility in oil-based vehicles allows for the formulation of depot injections, which, when administered intramuscularly, form a reservoir from which the steroid ester is slowly released into circulation. wikipedia.org The rate of release is influenced by the length of the fatty acid ester chain; longer chains typically result in a slower release and a longer duration of action. wikipedia.org
Once in the bloodstream, the ester group is cleaved by enzymes, releasing the active, unesterified steroid. nih.gov This process of slow release and subsequent activation provides a more stable and sustained level of the hormone in the experimental model compared to the administration of the unesterified steroid, which is often rapidly metabolized and cleared from the system. nih.gov This sustained presence is particularly valuable for long-term studies investigating the chronic effects of androgens on various physiological and pathological processes. For example, the use of dihydrotestosterone heptanoate, a seven-carbon fatty acid ester of DHT, has been shown to produce prompt, predictable, and sustained increases in DHT levels after administration. nih.gov
This controlled and extended delivery of the active compound is a significant advantage in research design, as it minimizes the need for frequent administrations and reduces fluctuations in hormone levels, thereby providing a more consistent and reliable experimental environment. The development of steroid esters was a significant advancement, with over 500 such compounds, primarily of androgens, having been synthesized by 1957. wikipedia.org
Structure
3D Structure
Properties
CAS No. |
2381-64-8 |
|---|---|
Molecular Formula |
C27H42O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |
InChI |
InChI=1S/C27H42O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h18-19,21-24H,3-17H2,1-2H3/t19-,21-,22-,23-,24-,26-,27-/m0/s1 |
InChI Key |
WNURNPRHPSROBT-FRXWOFFRSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCC5CCCC5)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CCC5CCCC5)C |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Stanolone Cyclopentylpropionate
Synthetic Pathways to the Stanolone Core Structure
Stanolone, the fundamental component of Stanolone cyclopentylpropionate, is a naturally occurring and biologically active metabolite of testosterone (B1683101). chemicalbook.com Its synthesis, both biologically and chemically, can be achieved through several established routes.
The conventional, or "classical," pathway is the primary route for dihydrotestosterone (B1667394) (DHT) production in the body. nih.gov This pathway begins with cholesterol, which undergoes a series of enzymatic reactions to produce androgens. mdpi.com The final and defining step of the classical pathway is the conversion of testosterone to DHT. nih.gov
This conversion is catalyzed by the enzyme 5α-reductase, which reduces the double bond between carbons 4 and 5 in the A-ring of the testosterone molecule. nih.gov This process occurs primarily in androgen-sensitive target tissues such as the prostate gland, skin, and hair follicles. nih.govnih.gov There are three known isoenzymes of 5α-reductase, with type 2 being the most biologically significant in this conversion. nih.gov
For laboratory and industrial synthesis, similar principles are applied. A common starting material is 4-androstenedione (4-AD), which can be converted to Stanolone through a multi-step process involving etherification, reduction, catalytic hydrogenation, and hydrolysis. google.com Another efficient laboratory synthesis starts from 3β-hydroxy-5α-androstan-17-one, achieving a high yield through steps that include protection of the hydroxyl group, reduction of the 17-keto group, and oxidation to introduce the 3-keto function, ultimately forming the Stanolone core. nih.gov
Table 1: Key Enzymes in the Classical Pathway of Stanolone (DHT) Synthesis
| Enzyme | Function | Precursor | Product |
| Cytochrome P450scc (CYP11A1) | Cleaves cholesterol side-chain | Cholesterol | Pregnenolone (B344588) |
| 3β-hydroxysteroid dehydrogenase (HSD3B) | Converts Δ5 steroids to Δ4 steroids | Pregnenolone, DHEA | Progesterone (B1679170), Androstenedione (B190577) |
| 17α-hydroxylase/17,20-lyase (CYP17A1) | Hydroxylates and cleaves steroid side-chains | Progesterone, Pregnenolone | 17α-hydroxyprogesterone, DHEA |
| 17β-hydroxysteroid dehydrogenase (HSD17B) | Reduces 17-ketosteroids | Androstenedione | Testosterone |
| 5α-reductase (SRD5A) | Reduces the C4-5 double bond | Testosterone | Stanolone (DHT) |
This table summarizes the main enzymatic steps leading to the synthesis of Stanolone via the classical pathway.
In addition to the classical route, research has uncovered alternative biosynthetic routes to Stanolone, collectively known as "backdoor pathways." nih.govescholarship.org These pathways are significant because they can produce DHT while bypassing testosterone and androstenedione as intermediates. wikipedia.org The backdoor pathway is particularly active during fetal development and may play a role in certain hyperandrogenic disorders. nih.govplos.org
The backdoor pathway typically begins with 17α-hydroxyprogesterone. nih.gov This steroid is then metabolized through a series of reduction reactions, first by 5α-reductase and then by 3α-reductase enzymes, to form intermediates like 17α-hydroxyallopregnanolone. nih.govnih.gov Subsequent enzymatic steps lead to the formation of androsterone (B159326), which is then converted to 5α-androstane-3α,17β-diol before a final oxidation step yields DHT. nih.govwikipedia.org Androsterone has been identified as the principal circulating backdoor androgen in human fetal development. escholarship.orgplos.org The enzymes associated with this pathway are predominantly expressed in non-gonadal tissues like the liver and adrenal glands. nih.govplos.org
Table 2: Comparison of Classical vs. Backdoor Pathways to Stanolone (DHT)
| Feature | Classical Pathway | Backdoor Pathway |
| Key Precursor | Testosterone | 17α-hydroxyprogesterone |
| Testosterone as Intermediate | Yes (Essential) | No (Bypassed) |
| Key Circulating Androgen | Testosterone | Androsterone |
| Primary Site of Action | Testes, Target Tissues | Placenta, Liver, Adrenal Glands |
| Physiological Role | Postnatal androgenization | Fetal male sexual differentiation |
This table provides a comparative overview of the two main biosynthetic routes to Stanolone.
Esterification Methodologies for Cyclopentylpropionate Conjugation
The attachment of the cyclopentylpropionate ester to the Stanolone core is a crucial chemical modification. This process, known as esterification, targets the 17β-hydroxyl group of the steroid.
The synthesis of steroid esters like this compound is typically achieved through standard chemical esterification methods. A common approach involves reacting the steroid alcohol (Stanolone) with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride. google.comgoogle.com
For instance, a general method involves dissolving the alcoholic hydroxyl steroid compound in a suitable solvent like chloroform (B151607) or dichloromethane. google.comgoogle.com The alkyl acid compound (in this case, cyclopentylpropionic acid or its anhydride/chloride form) is added along with a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), and a dehydrating agent. google.comgoogle.com The reaction couples the cyclopentylpropionate group to the Stanolone molecule via an ester bond. nih.gov Newer methods focus on improving yield and purity by using a combination of a carbodiimide, a 4-(tertiary amino)-pyridine, and a strong acid catalyst. epo.org
Esterification at the 17β-hydroxyl group is a key strategy to modify the pharmacokinetic profile of a steroid for research purposes. The addition of the cyclopentylpropionate ester chain significantly increases the lipophilicity (fat solubility) of the Stanolone molecule.
This increased lipophilicity has a direct impact on the compound's stability and duration of action. When administered in an oil-based vehicle for research studies, the more lipophilic ester dissolves in the oil depot. Its release from this depot into the aqueous environment of the bloodstream is slowed considerably compared to the un-esterified parent hormone. Once in circulation, enzymes called esterases slowly hydrolyze the ester bond, releasing the active Stanolone molecule over an extended period. The length of the ester chain influences this rate; longer and more complex esters like cyclopentylpropionate result in a slower release and longer duration of activity compared to shorter esters like acetate. This prolonged release profile is advantageous for research applications requiring stable and sustained levels of the hormone.
Synthesis of Novel this compound Analogs for Structure-Activity Profiling
The synthesis of novel analogs of this compound is a key component of medicinal chemistry research, aimed at understanding structure-activity relationships (SAR). nih.govmdpi.com SAR studies involve systematically modifying the chemical structure of a lead compound and observing how these changes affect its biological activity. researchgate.net
For Stanolone-based compounds, modifications can be made to various parts of the molecule:
The Steroid A-Ring: Modifications such as the introduction of a double bond, as in the synthesis of 5α-androst-1-ene-3,17-dione from stanolone acetate, can alter the molecule's properties and interactions with receptors. nih.gov
Other Positions on the Steroid Nucleus: Introducing different functional groups at various positions on the steroid core can probe the binding pocket of the androgen receptor and other targets. researchgate.net
The 17β-Ester Chain: Synthesizing Stanolone with a variety of different ester chains (e.g., with unsaturated fatty acids like oleic acid or linoleic acid) allows researchers to fine-tune the compound's pharmacokinetic properties, such as its release rate and duration of action. nih.gov
By creating a library of these analogs and testing their activity, researchers can identify which structural features are essential for potent and selective interaction with the androgen receptor. nih.gov This information is critical for designing compounds with specific research applications and understanding the molecular basis of androgen action. mdpi.com
Molecular and Cellular Pharmacology of Stanolone Cyclopentylpropionate
Androgen Receptor Binding Kinetics and Affinity in Model Systems
Stanolone, the active compound derived from stanolone cyclopentylpropionate, demonstrates a high affinity for the androgen receptor (AR). nih.govnih.gov It is a potent agonist of the AR, and its interaction with the receptor is a critical determinant of its biological activity. wikipedia.org
Comparative Analysis of Binding to Androgen Receptor Subtypes
Current research primarily focuses on a single, major type of androgen receptor. While different isoforms of other steroid receptors have been identified, distinct subtypes of the androgen receptor with significantly different physiological roles are not a prominent feature in androgen pharmacology. Therefore, the binding affinity of stanolone is generally considered in the context of this primary androgen receptor.
Thermodynamic and Kinetic Aspects of Ligand-Receptor Interaction
The interaction between stanolone and the androgen receptor is characterized by a high binding affinity, which is approximately 2- to 3-fold higher than that of testosterone (B1683101). nih.gov This strong binding is a result of both a rapid association rate and a notably slow dissociation rate. The slower dissociation of stanolone from the AR, when compared to testosterone, contributes to its enhanced potency as an androgen. nih.govnih.gov
| Ligand | Relative Binding Affinity (%) | Dissociation Rate Compared to Testosterone |
|---|---|---|
| Stanolone (DHT) | ~200-300% | Slower |
| Testosterone | 100% | Baseline |
Mechanisms of Androgen Receptor Activation and Signal Transduction
The biological effects of stanolone are mediated through its interaction with the androgen receptor, which initiates a cascade of intracellular events leading to changes in gene expression.
Nuclear Translocation and Dimerization of the Androgen Receptor Complex
In its inactive state, the androgen receptor resides in the cytoplasm, complexed with heat shock proteins (HSPs). youtube.com The binding of stanolone to the ligand-binding domain of the AR induces a conformational change in the receptor. This alteration causes the dissociation of the HSPs. youtube.com The now-activated stanolone-AR complex translocates into the nucleus. youtube.comyoutube.com Inside the nucleus, the complex undergoes dimerization, forming a homodimer with another stanolone-AR complex. youtube.com
Interaction with Androgen Response Elements on DNA and Transcriptional Regulation
The stanolone-AR homodimers possess a DNA-binding domain that allows them to bind to specific DNA sequences known as Androgen Response Elements (AREs). youtube.comyoutube.com These AREs are located in the promoter or enhancer regions of androgen-regulated genes. The binding of the dimerized receptor to AREs facilitates the recruitment of co-activator proteins. youtube.com This complete transcriptional complex then modulates the expression of target genes, either by enhancing or repressing their transcription.
Modulation of Gene Expression Profiles in Responsive Cell Lines
The activation of the androgen receptor by stanolone leads to significant changes in the expression of a wide array of genes in responsive cell lines. For instance, in female omental adipose tissue, stanolone has been shown to inhibit the secretion of leptin. nih.gov The specific genes that are regulated by stanolone can vary depending on the cell type and the physiological context.
| Gene | Cell Line/Tissue | Effect of Stanolone (DHT) | Reference |
|---|---|---|---|
| Leptin | Female omental adipose tissue | Inhibition of secretion | nih.gov |
Non-Androgen Receptor Mediated Molecular Interactions
While the primary pharmacological activity of this compound is mediated through its potent agonist activity at the androgen receptor (AR), its active form, stanolone (also known as dihydrotestosterone (B1667394) or DHT), and its metabolites can engage in molecular interactions with other receptor systems. These non-AR-mediated interactions are a subject of ongoing research and may contribute to the broader physiological effects observed with its use. It is important to note that this compound is a pro-drug, and the cyclopentylpropionate ester is cleaved in the body to release the active hormone, stanolone. Therefore, the following sections will focus on the known non-AR mediated interactions of stanolone and its metabolites.
Competitive Binding to Estrogen Receptor Alpha (ERα) in Research Models
Direct competitive binding of stanolone to Estrogen Receptor Alpha (ERα) is generally considered to be insignificant. Unlike testosterone, stanolone cannot be aromatized into estrogenic metabolites, which is a key reason for its use in research to differentiate between androgenic and estrogenic effects. wikipedia.org
However, the relationship between stanolone and estrogen signaling is more complex than a simple lack of binding to ERα. Research in animal models has demonstrated that stanolone can indirectly influence estrogenic activity. For instance, in the pig uterus, administration of DHT has been shown to attenuate the effects of estradiol (B170435). nih.gov This antagonism is not due to competitive binding at the ERα but is associated with a downregulation of both ERα and ERβ expression. nih.gov Specifically, higher doses of DHT were found to decrease the amounts of immunoreactive ERα in the myometrium and endometrial stroma. nih.gov These findings suggest that while stanolone itself does not directly compete with estradiol for ERα binding, it can modulate the sensitivity of tissues to estrogens by altering the expression levels of their receptors.
It is also noteworthy that certain metabolites of DHT, such as 3β-androstanediol, are known to be potent and selective agonists of the estrogen receptor subtype ERβ. wikipedia.orgyoutube.com While this does not directly involve ERα, it highlights the intricate interplay between androgen and estrogen signaling pathways that can be influenced by stanolone metabolism.
Investigation of Mineralocorticoid Receptor Activity in Experimental Contexts
The potential for stanolone to interact with the mineralocorticoid receptor (MR) is an area of interest, given the structural similarities among steroid hormones and their receptors. The mineralocorticoid receptor plays a crucial role in regulating electrolyte and water balance. nih.gov
Direct and specific studies on the binding affinity and functional activity of this compound or stanolone at the mineralocorticoid receptor are not extensively documented in publicly available research. However, studies on other steroid compounds provide a basis for understanding potential cross-reactivity. For example, spironolactone, a known mineralocorticoid antagonist, has been shown to interact with the androgen receptor. nih.gov This cross-reactivity has led to the development of more selective mineralocorticoid receptor antagonists with reduced affinity for the androgen receptor. nih.gov
While direct data for stanolone is scarce, the structural relationship between androgens and corticosteroids suggests that the possibility of interaction cannot be entirely dismissed and warrants further investigation. The clinical significance of any such potential interaction would depend on the binding affinity and the concentrations achieved in target tissues.
Exploration of Other Potential Receptor or Protein Interactions
Beyond the well-established interaction with the androgen receptor and the indirect influence on estrogen receptors, metabolites of stanolone have been found to interact with other receptor systems, particularly in the central nervous system. These interactions are independent of the androgen receptor and contribute to the neuroactive properties of steroids.
One of the most significant of these is the interaction of the stanolone metabolite, 3α-androstanediol (3α-diol), with the GABA-A receptor. 3α-diol is a potent positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the brain. wikipedia.orgyoutube.com This modulation can lead to anxiolytic, anticonvulsant, and sedative-like effects.
Conversely, another major metabolite, 3β-androstanediol (3β-diol), is a potent agonist of the estrogen receptor-beta (ERβ), as mentioned earlier. wikipedia.orgyoutube.comnih.gov This interaction is believed to play a role in the effects of stanolone on the hypothalamo-pituitary-adrenal (HPA) axis, where it can inhibit the stress response. nih.gov
Biochemical Metabolism of Stanolone Cyclopentylpropionate in Research Models
Enzymatic De-esterification Pathways of the Cyclopentylpropionate Moiety
The initial and rate-limiting step in the metabolism of stanolone cyclopentylpropionate is the hydrolysis of its ester bond at the 17β-hydroxyl position. This reaction cleaves the cyclopentylpropionate group, releasing the pharmacologically active stanolone. This process is catalyzed by a ubiquitous family of enzymes known as carboxylesterases (EC 3.1.1.1). dntb.gov.uawikipedia.org
Carboxylesterases are primarily located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver. wikipedia.orgnih.gov Research in animal models has identified multiple distinct carboxylesterases with varying affinities for different steroid esters. nih.gov Studies using rat liver microsomes have demonstrated the existence of specific esterases that hydrolyze steroid esters, and their activity can be induced by certain compounds, indicating a regulated pathway. nih.gov
The general reaction is as follows: This compound + H₂O --(Carboxylesterase)--> Stanolone + Cyclopentylpropionic acid
This de-esterification is not limited to the liver. Esterases present in blood plasma and other target tissues also contribute to the conversion, ensuring the release of stanolone systemically and locally within specific cellular compartments. nih.gov The esterification of androgens like stanolone is a common biochemical strategy to create prohormones with improved lipophilicity and extended half-lives, allowing for slower absorption and a more sustained release of the active hormone following administration in research settings. wikipedia.org
Metabolism of the Stanolone Core in Hepatic and Extra-hepatic Research Tissues
Following its release from the cyclopentylpropionate ester, the stanolone core is subject to extensive metabolism, primarily through reductive and conjugative pathways. These transformations occur in the liver, which is the principal site of steroid metabolism, as well as in extra-hepatic tissues such as the prostate, skin, and nervous system. nih.gov The primary goal of this metabolism is to convert the potent, lipid-soluble androgen into inactive, water-soluble compounds that can be easily excreted.
Hydroxysteroid dehydrogenases (HSDs) are a superfamily of oxidoreductases that play a pivotal role in the pre-receptor modulation of steroid hormones by catalyzing the interconversion of ketones and hydroxyls on the steroid nucleus. nih.govwikipedia.org In the context of stanolone metabolism, the most significant HSDs are members of the 3α-HSD and 17β-HSD families.
3α-Hydroxysteroid Dehydrogenases (3α-HSDs): These enzymes catalyze the reversible reduction of the 3-keto group of stanolone. The reduction of stanolone by 3α-HSD yields 5α-androstane-3α,17β-diol (3α-androstanediol), a metabolite with significantly lower affinity for the androgen receptor. This conversion is a key step in the inactivation of stanolone in many target tissues.
17β-Hydroxysteroid Dehydrogenases (17β-HSDs): While some isoforms of 17β-HSD are involved in the synthesis of potent androgens (e.g., converting androstenedione (B190577) to testosterone), others are involved in their inactivation. wikipedia.org For instance, 17β-HSD type 2 primarily functions to oxidize the 17β-hydroxyl group, inactivating potent androgens and estrogens. wikipedia.orgnih.gov Research in cell models has shown that stanolone can be inactivated by conversion to its 3α- and 3β-androstanediol metabolites, a reaction catalyzed by HSDs. wikipedia.org
The primary metabolic pathway for stanolone inactivation via HSDs is its conversion to androstanediols, as depicted below.
| Precursor | Enzyme Family | Key Metabolite |
| Stanolone (DHT) | 3α-HSD | 5α-androstane-3α,17β-diol |
| Stanolone (DHT) | 3β-HSD | 5α-androstane-3β,17β-diol |
Glucuronidation is a major Phase II conjugation reaction that represents the final step in the inactivation and elimination of steroids. wikipedia.org This process is catalyzed by uridine (B1682114) diphospho-glucuronosyltransferases (UGTs), a family of enzymes that transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. wikipedia.orgnih.gov This conjugation dramatically increases the water solubility of the steroid, facilitating its excretion in bile and urine. nih.gov
In research models, both stanolone and its reduced metabolites (e.g., 3α-androstanediol) are substrates for UGT enzymes. The UGT2B subfamily, particularly UGT2B15 and UGT2B17, has been identified as playing a crucial role in the glucuronidation of androgens, including stanolone. nih.gov The resulting glucuronide conjugates, such as dihydrotestosterone (B1667394) glucuronide (DHT-G) and androstanediol glucuronide (Adiol-G), are biologically inactive. nih.gov
The glucuronidation reaction can be summarized as: Stanolone/Metabolite + UDPGA --(UGT)--> Stanolone-glucuronide/Metabolite-glucuronide + UDP
| UGT Isoform | Substrate(s) | Function |
| UGT2B15 | Stanolone (DHT) | Inactivation and elimination |
| UGT2B17 | Stanolone (DHT), Testosterone (B1683101) | Inactivation and elimination |
Research utilizing various experimental systems, from cell cultures to animal models, has led to the identification of a range of stanolone metabolites. In vitro studies with androgen-dependent tumor cells have shown that after administration of radiolabeled testosterone, stanolone is a major intracellular metabolite. nih.gov When stanolone itself is the substrate, it is primarily metabolized to androstanediols. nih.gov
More recent research focusing on improving detection methods for androgen administration has characterized additional downstream metabolites. These include hydroxylated derivatives of androsterone (B159326) and etiocholanolone (B196237) that are subsequently glucuronidated. nih.gov While these are metabolites of testosterone, they share the same core metabolic pathways as stanolone.
A summary of key stanolone metabolites identified in research models is provided below.
| Metabolite Name | Metabolic Pathway | Significance |
| 5α-androstane-3α,17β-diol | Reduction by 3α-HSD | Major inactive metabolite |
| 5α-androstane-3β,17β-diol | Reduction by 3β-HSD | Inactive metabolite |
| Androsterone | Further metabolism | Precursor for conjugation |
| Androstanediol Glucuronide | Glucuronidation by UGTs | Water-soluble, excretable form |
| Dihydrotestosterone Glucuronide | Glucuronidation by UGTs | Water-soluble, excretable form |
Impact of Metabolic Enzymes on Intracellular this compound Levels in Research Models
The intracellular concentration of active stanolone is tightly regulated by the coordinated action of the metabolic enzymes described above. The balance between the release of stanolone from its ester prodrug and its subsequent inactivation by HSDs and UGTs determines the ultimate androgenic signal within a target cell.
Role of Esterases: The rate of hydrolysis of this compound by local carboxylesterases directly controls the amount of active stanolone available to bind to the androgen receptor within a specific tissue.
Role of HSDs and UGTs: The expression and activity of inactivating enzymes are critical determinants of hormone levels. For example, high expression of 17β-HSD type 2 in certain cells ensures that androgens are rapidly oxidized to their less active keto-forms, thereby limiting the androgenic effect. nih.gov Similarly, robust UGT activity leads to rapid conjugation and clearance of stanolone, shortening its intracellular half-life.
Interestingly, research suggests the existence of regulatory feedback loops. For instance, androgens themselves can inhibit the expression of the UGT2B17 enzyme, which would, in turn, decrease their own glucuronidation and clearance, potentially amplifying the androgenic signal in tissues like the prostate. nih.gov Furthermore, studies using low-dose dihydrotestosterone in mouse models have shown that androgens can directly impact hepatic metabolism through both genomic and non-genomic actions of the androgen receptor, altering glucose metabolism and insulin (B600854) signaling. nih.gov This indicates a complex interplay where metabolic enzymes control hormone levels, and the hormones themselves can influence the expression and activity of these very enzymes.
Structure Activity Relationship Sar Investigations of Stanolone Cyclopentylpropionate and Analogs
Influence of the Cyclopentylpropionate Ester on Receptor Affinity and Selectivity
The addition of an ester group, such as cyclopentylpropionate, at the C-17β position of stanolone (dihydrotestosterone) is a common strategy to modify its pharmacokinetic profile. While the primary role of this ester is to prolong the androgen's duration of action by slowing its release into the bloodstream, it can also subtly influence its interaction with the androgen receptor.
Research into various anabolic-androgenic steroids (AAS) has shown that the nature of the 17β-ester can influence the relative binding affinity for the androgen receptor. drugbank.com While compounds that bind strongly to the AR in vitro, such as testosterone (B1683101) and dihydrotestosterone (B1667394), are potent stimulators of androgenic effects, the correlation between receptor occupancy and the magnitude of the effect is not always linear. drugbank.com This suggests that other factors, including the rate of ester hydrolysis and the local concentration of the active hormone at the receptor site, play a crucial role.
The selectivity of stanolone cyclopentylpropionate is primarily dictated by the stanolone molecule itself. Stanolone is a potent agonist of the androgen receptor and does not undergo aromatization to estrogens, which eliminates estrogenic side effects. The cyclopentylpropionate ester does not alter this inherent selectivity.
Impact of Steroid Nucleus Modifications on Biological Activities in Research Models
The steroid nucleus, a four-ring structure common to all steroid hormones, provides the fundamental framework for interaction with the androgen receptor. nih.gov Modifications to this core structure can dramatically alter the biological activity of the resulting compound.
The C-17 position of the steroid nucleus is a critical site for determining androgenic activity. The presence of a hydroxyl group at the 17β-position is crucial for high-affinity binding to the androgen receptor. nih.gov While modifications to this hydroxyl group can decrease binding affinity, substitutions at the 17α-position can often be made without significantly compromising this interaction. nih.gov
For instance, the 17α-alkylation of androgens, a common modification in orally active steroids, has been shown to result in weaker binding to the androgen receptor compared to their non-alkylated counterparts. drugbank.com This highlights the sensitivity of the receptor's ligand-binding pocket to the steric bulk at this position.
Research on other positions of the steroid nucleus has also revealed important structure-activity relationships. For example, studies on pregnenolone (B344588) and progesterone (B1679170) derivatives have shown that substitutions at the C-16 position generally lead to less active compounds compared to those with substitutions at C-17. nih.gov
The saturation and aromaticity of the rings within the steroid nucleus are fundamental to its interaction with the androgen receptor. Stanolone, also known as dihydrotestosterone, is a 5α-reduced metabolite of testosterone, meaning the double bond between carbons 4 and 5 in the A-ring has been saturated. This saturation results in a non-planar A-ring, which is a key feature for high-affinity binding to the androgen receptor.
The planarity of the A-ring, as seen in estrogens due to their aromatic nature, is a major determinant for binding to the estrogen receptor. The lack of an aromatic A-ring in stanolone is a primary reason for its inability to bind to and activate the estrogen receptor, thus contributing to its specific androgenic profile.
Computational Chemistry and Molecular Modeling Approaches to SAR
Computational methods have become indispensable tools for understanding the complex interactions between steroids and their receptors, providing insights that can guide the design of new and more selective ligands.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. mdpi.com In the context of stanolone and its analogs, docking simulations can model the interactions between the steroid and the amino acid residues within the androgen receptor's ligand-binding domain. nih.govresearchgate.net
These simulations can help to visualize and quantify the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net For example, the 17β-hydroxyl group of stanolone is known to form a crucial hydrogen bond with a specific amino acid residue in the receptor, an interaction that can be modeled and analyzed through docking studies.
By comparing the docking scores and binding poses of different stanolone analogs, researchers can predict their relative affinities for the androgen receptor and gain insights into the structural basis for their biological activities. nih.govnih.gov These computational predictions can then be validated through experimental binding assays.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For this compound and its derivatives, QSAR models can be developed to predict their androgenic potency based on various molecular descriptors.
These descriptors can include physicochemical properties such as lipophilicity (logP), molecular weight, and electronic properties, as well as three-dimensional parameters that describe the shape and steric properties of the molecule. nih.govnih.gov By analyzing a training set of compounds with known activities, a QSAR model can be built and then used to predict the activity of new, untested derivatives. mdpi.com
QSAR studies can help to identify the key structural features that are most important for androgenic activity and can guide the design of new analogs with improved properties. nih.gov For example, a QSAR model might reveal that a certain degree of lipophilicity in the C-17 ester is optimal for activity, or that the presence of a specific substituent at another position on the steroid nucleus enhances receptor binding.
Analytical Methodologies for Stanolone Cyclopentylpropionate in Research
Chromatographic Techniques for Separation and Detection
Chromatography is a cornerstone for the analysis of Stanolone cyclopentylpropionate, enabling the separation of the target analyte from other substances in a complex mixture. This separation is critical for accurate identification and measurement and is typically paired with a mass spectrometry detector for definitive analysis. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Precision Quantification in Research Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying steroids like Stanolone and its esters. nih.gov This technique is preferred for its ability to accurately measure low concentrations of these compounds in complex biological matrices such as serum or plasma. nih.govmedpace.com The process involves several key steps:
Sample Preparation: Biological samples are first treated to extract the steroids. This can be achieved through methods like liquid-liquid extraction (LLE) with solvents such as methyl tertiary-butyl ether (MTBE) or through solid-phase extraction (SPE). nih.govmedpace.com
Derivatization: Because steroids like Stanolone can have poor ionization efficiency, a chemical derivatization step is often necessary to enhance their signal in the mass spectrometer. msacl.orgresearchgate.net Reagents such as picolinic acid or hydroxylamine (B1172632) can be used to create derivatives that ionize more effectively, thereby improving the sensitivity of the assay. nih.govmsacl.org
Chromatographic Separation: The extracted and derivatized sample is then injected into a high-performance liquid chromatography (HPLC) system. The sample travels through a column, such as a C18 or pentafluorophenyl (PFP) column, which separates the analytes based on their chemical properties. nih.govnih.gov
Mass Spectrometric Detection: As the separated compounds exit the HPLC column, they are ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer. msacl.org The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for the analyte and its internal standard, a technique known as Multiple Reaction Monitoring (MRM). This provides high specificity and allows for precise quantification, even at very low levels (pg/mL to ng/mL). medpace.commsacl.org
| Parameter | Example Condition | Source |
| Sample Type | Serum, Plasma | nih.govmsacl.org |
| Extraction | Liquid-Liquid Extraction (LLE) | medpace.commsacl.org |
| Derivatization Reagent | Hydroxylamine, Picolinic Acid | nih.govmsacl.org |
| Chromatography Column | Reversed-Phase C18 or PFP | nih.govnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govmedpace.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | medpace.com |
| Lower Limit of Quantification | 0.02 - 0.05 ng/mL | nih.govmedpace.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is another robust and widely used technique for the analysis of anabolic steroids. nih.gov For GC-MS analysis, the volatility and thermal stability of the analytes are critical.
Hydrolysis and Derivatization: Stanolone and its esters are not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is mandatory. nih.gov This typically involves creating trimethylsilyl (B98337) (TMS) derivatives using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govmdpi.com This process replaces active hydrogen atoms with TMS groups, increasing the volatility and thermal stability of the steroid. nih.gov If analyzing metabolites from urine, a hydrolysis step is first required to cleave conjugated groups (e.g., glucuronides) before extraction and derivatization. researchgate.net
Chromatographic Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized. The gaseous analytes are then separated as they pass through a capillary column (e.g., HP-5MS). unb.br
Mass Spectrometric Detection: Upon exiting the column, the compounds are fragmented by electron ionization (EI), and the resulting charged fragments are detected by the mass spectrometer. The fragmentation pattern is highly characteristic of the specific molecule and serves as a fingerprint for identification. libretexts.org Analysis can be performed in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. unb.br
| Parameter | Example Condition | Source |
| Sample Preparation | Enzymatic Hydrolysis (for conjugates), LLE | researchgate.net |
| Derivatization Reagent | MSTFA (to form TMS derivatives) | nih.govmdpi.com |
| Chromatography Column | HP-5MS Capillary Column | unb.br |
| Ionization Mode | Electron Ionization (EI) | unb.br |
| Detection Mode | Selected Ion Monitoring (SIM) | unb.br |
Immunoassays in Research Settings: Specificity and Cross-Reactivity Considerations
Immunoassays are analytical methods that use antibodies to detect specific molecules. While often used for screening purposes due to their high throughput, they have significant limitations in the context of steroid analysis. nih.govoup.com
The primary issue with immunoassays for steroids like Stanolone is cross-reactivity . springermedizin.deresearchgate.net Antibodies are generated to bind to a specific steroid, but due to the high structural similarity among different steroid hormones, the antibody may also bind to other, non-target steroids. springermedizin.denih.gov For example, an immunoassay designed for testosterone (B1683101) might show significant cross-reactivity with dihydrotestosterone (B1667394) (Stanolone) or other synthetic anabolic steroids. springermedizin.denih.gov
This lack of specificity can lead to inaccurate, often overestimated, quantitative results. nih.gov Research studies have consistently shown that steroid concentrations measured by immunoassay are often higher than those measured by the more specific LC-MS/MS methods. nih.gov Therefore, while immunoassays can be used for initial screening in a research setting, any positive or quantitatively important findings must be confirmed by a chromatographic-mass spectrometric method to ensure accuracy and reliability. oup.com
Development of Novel Analytical Platforms for this compound in Complex Biological Matrices (e.g., in vitro media, animal tissues)
Research into new analytical platforms aims to overcome the challenges of analyzing steroids in complex biological samples like cell culture media and animal tissues. wada-ama.org These matrices contain numerous compounds that can interfere with the analysis.
Key areas of development include:
Advanced Sample Preparation: Novel techniques are being developed to more efficiently clean up samples and concentrate the analytes of interest. This includes the exploration of solid-phase analytical derivatization (SPAD), which combines sample clean-up, preconcentration, and derivatization into a single, streamlined step, potentially reducing sample preparation time. mdpi.comresearchgate.net
Improved Chromatographic and MS Techniques: The use of high-resolution mass spectrometry (HRMS) offers greater specificity and can help in identifying unknown metabolites of new synthetic steroids. nih.gov Furthermore, research focuses on developing methods that can directly detect conjugated metabolites (e.g., glucuronides and sulfates) without the need for a hydrolysis step, providing a more comprehensive metabolic profile. wada-ama.org
Functional Assays: An innovative approach involves using the androgen receptor (AR) itself as a detection tool. nih.gov This type of cell-based bioassay detects compounds based on their functional ability to bind to and activate the AR, rather than just their chemical structure. This allows for the detection of novel or "designer" steroids that may be unknown and therefore missed by targeted mass spectrometry methods. nih.gov
These advancements aim to create more robust, sensitive, and comprehensive analytical methods for studying the fate and action of this compound in diverse research applications. wada-ama.orgmdpi.com
Preclinical Mechanistic Studies of Stanolone Cyclopentylpropionate
In Vitro Cellular Model Systems
The investigation of Stanolone cyclopentylpropionate's effects at the cellular level is crucial for understanding its fundamental mechanisms of action. However, specific studies on this esterified form of stanolone in cultured cell systems are not extensively detailed in publicly available research. The focus of existing literature is more prominent on its in vivo characteristics.
Effects on Protein Synthesis and Cell Growth in Cultured Cells
There is a lack of specific research detailing the direct effects of this compound on protein synthesis and cell growth in cultured cell lines. While androgens, in general, are known to promote these anabolic processes, dedicated studies quantifying these effects for the cyclopentylpropionate ester of stanolone are not readily found in the scientific literature.
Investigation of Cellular Differentiation Processes
Similarly, the role of this compound in cellular differentiation processes has not been a specific focus of published in vitro studies. The broader class of androgens is known to influence the differentiation of various cell types, but research has not singled out the cyclopentylpropionate ester to detail its specific contributions or mechanisms in this regard.
Modulation of Specific Signaling Pathways and Gene Expression in Cell Lines
The precise signaling pathways and patterns of gene expression modulated by this compound in cell lines remain an area with limited specific data. While it is understood to act via the androgen receptor, detailed molecular studies on its downstream effects on signaling cascades and gene regulation are not extensively documented for this particular compound.
In Vivo Animal Model Investigations (excluding therapeutic efficacy in human disease)
In vivo studies provide a more comprehensive picture of the physiological effects of this compound. Research in this area has primarily focused on its myotrophic and androgenic properties in rodent models.
Study of Myotrophic Effects in Rodent Models
This compound has been investigated for its myotrophic, or muscle-building, effects in rodent models. These studies are often comparative in nature, assessing its anabolic activity relative to its androgenic effects. The cyclopentylpropionate ester is designed to provide a sustained release of the active hormone, stanolone, which is a potent androgen.
Analysis of Androgen Receptor Occupancy and Downstream Effects in Animal Tissues
Stanolone, the active component of this compound, exerts its effects by binding to the androgen receptor (AR). In animal tissues, the binding of stanolone to the AR initiates a cascade of downstream events, leading to the observed physiological effects. It is understood that this compound acts as a pro-drug, releasing stanolone which then occupies AR in target tissues. However, specific studies quantifying the AR occupancy and the subsequent downstream molecular events following the administration of this compound are not extensively detailed in the available literature. Research has shown that in the cytosol of rat muscle homogenates, the use of dihydrotestosterone (B1667394) (stanolone) for receptor binding measurements can be complicated by its metabolism.
Investigation of this compound's Influence on Endocrine Axes in Research Animals
No studies were found that specifically detail the effects of this compound on the hypothalamic-pituitary-gonadal (HPG), hypothalamic-pituitary-thyroid (HPT), or hypothalamic-pituitary-adrenal (HPA) axes in animal models. Research on other androgens suggests potential for suppression of gonadotropins, but specific data for this compound is not available.
Exploration of Biochemical Changes in Specific Organ Systems in Animal Models
There is no available research that documents the specific biochemical changes in organ systems, such as the liver or kidneys, following the administration of this compound in animal models. Consequently, no data tables on markers like liver enzymes (e.g., ALT, AST) or kidney function parameters can be provided.
Theoretical Considerations and Future Research Avenues
Advancements in Synthetic Strategies for Stanolone Cyclopentylpropionate Analogs
The synthesis of Stanolone (also known as Dihydrotestosterone (B1667394) or DHT) and its esters has been a subject of medicinal chemistry for decades. nih.gov However, the focus is shifting towards the creation of novel analogs with tailored properties. Future synthetic strategies are expected to concentrate on:
Selective Androgen Receptor Modulators (SARMs): The development of non-steroidal SARMs has shown that it's possible to dissociate the anabolic and androgenic effects of androgen receptor (AR) activation. nih.govtandfonline.com Future work will likely apply these principles to the steroidal backbone of Stanolone, modifying its structure to create analogs that exhibit tissue-specific effects. This could involve altering the A-ring or introducing different ester chains at the 17β-hydroxyl position to influence pharmacokinetic and pharmacodynamic properties. utsouthwestern.edu
Improved Synthetic Efficiency: While methods for producing DHT exist, researchers are continuously seeking more efficient, higher-yield, and environmentally friendly synthetic routes. nih.gov This includes replacing hazardous reagents with milder alternatives and optimizing reaction conditions to reduce byproducts and simplify purification. nih.gov
Prodrug and Bioconjugate Approaches: Designing this compound analogs as prodrugs could enhance their delivery to specific tissues or prolong their duration of action. Bioconjugation, linking the steroid to other molecules like peptides or antibodies, could enable targeted delivery to specific cell types, a strategy already being explored for other therapeutic agents.
Refinement of Mechanistic Models for Androgen Receptor Interaction and Gene Regulation
Stanolone exerts its effects by binding to the androgen receptor (AR), a ligand-activated transcription factor. numberanalytics.com Upon binding, the AR undergoes a conformational change, translocates to the nucleus, and regulates the expression of target genes. numberanalytics.comresearchgate.net While this general model is well-established, future research aims to refine it considerably.
Key areas of investigation include:
Ligand-Specific AR Conformation: Different androgens, including Stanolone and Testosterone (B1683101), can induce distinct conformational changes in the AR. These subtle differences can affect the recruitment of co-regulatory proteins (coactivators and corepressors), leading to differential gene expression. nih.gov Future studies will use advanced biophysical techniques like cryo-electron microscopy to visualize these ligand-specific AR conformations in high resolution.
Role of Coregulators: The AR does not act alone; it recruits a large complex of proteins to regulate transcription. Identifying the full complement of coregulators that interact with the Stanolone-bound AR in different cell types is crucial for understanding its tissue-specific effects. researchgate.net
DNA Binding and Chromatin Interactions: The AR binds to specific DNA sequences known as Androgen Response Elements (AREs). nih.gov However, the affinity for these sites and the resulting transcriptional output can be influenced by the surrounding chromatin landscape. Research will focus on how the Stanolone-AR complex interacts with chromatin modifiers and pioneers transcription at specific genomic loci. nih.gov
| Factor | Description | Significance in Gene Regulation |
| Ligand Binding | Stanolone (DHT) binds to the AR with 2-3 times higher affinity and a slower dissociation rate than testosterone. nih.govwikipedia.org | Leads to a more stable and potent activation of the AR, influencing the magnitude and duration of the downstream genomic response. nih.gov |
| AR Conformational Change | Ligand binding induces a specific three-dimensional shape in the AR, particularly in the ligand-binding domain. researchgate.net | This new conformation is critical for the interaction with coregulatory proteins, which in turn dictates whether a target gene is activated or repressed. |
| Nuclear Translocation | The ligand-AR complex moves from the cytoplasm into the cell nucleus. numberanalytics.com | This step is essential for the receptor to access the cell's DNA and perform its function as a transcription factor. |
| DNA Binding (AREs) | The complex binds to specific DNA sequences called Androgen Response Elements (AREs) in the regulatory regions of target genes. nih.gov | This binding provides the specificity for which genes are regulated by androgens. |
| Coregulator Recruitment | The AR complex recruits other proteins (coactivators or corepressors) to the site of gene transcription. nih.gov | The specific set of recruited coregulators fine-tunes the transcriptional response, leading to tissue-specific effects. |
| Transcriptional Regulation | The entire complex influences the assembly of the basal transcription machinery, leading to an increase or decrease in the rate of gene transcription. researchgate.net | This is the ultimate output of the signaling cascade, resulting in changes in protein levels and cellular function. |
Development of Advanced In Vitro and Ex Vivo Organoid Models for Steroid Research
Traditional 2D cell culture has limitations in modeling the complexity of human tissues. Organoids—three-dimensional, self-organizing structures grown from stem cells—are emerging as powerful tools for steroid research. youtube.comnih.govnih.gov
Tissue-Specific Responses: Organoids derived from tissues like the prostate can accurately model the tissue's architecture and its response to androgens like DHT. nih.govresearchgate.net This allows for more physiologically relevant studies of Stanolone's effects on cell growth, differentiation, and gene expression. nih.govamericanjournalofcasereports.com
Disease Modeling: Patient-derived organoids, particularly from prostate cancer, are invaluable for studying androgen-dependent tumor growth and resistance to therapies. americanjournalofcasereports.comdoaj.org These models can help researchers understand how genetic and microenvironmental factors influence the response to androgens.
Studying Metabolism: Organoid cultures can be used to study the metabolism of steroids in a tissue-specific context, providing insights that may not be apparent from studies using liver microsomes alone. wada-ama.orgnih.gov For example, prostate organoids can be used to investigate local androgen synthesis and metabolism. nih.gov
Computational Approaches for Predicting this compound's Biological Activity and Metabolic Fate in Research Systems
Computational modeling is becoming an indispensable tool in pharmacology and toxicology.
Molecular Docking: These simulations can predict how this compound and its analogs bind to the androgen receptor. This can help in the rational design of new SARMs with desired binding affinities and selectivities.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. These models can be used to predict the androgenic potency of novel Stanolone analogs before they are synthesized.
Metabolic Prediction: Computational models can predict the metabolic fate of this compound by simulating its interaction with metabolic enzymes, primarily cytochrome P450s. wada-ama.org This can help identify potential metabolites for analytical detection and understand inter-species differences in metabolism.
Exploration of this compound's Role in Fundamental Biological Processes Beyond Canonical Androgen Action
The influence of androgens like Stanolone is not limited to reproductive tissues. Future research will increasingly focus on their non-canonical and non-reproductive roles.
Neurosteroid Activity: Stanolone and its metabolites, such as 3α-androstanediol, are considered neurosteroids that can rapidly modulate neuronal function, often through non-genomic mechanisms involving neurotransmitter receptors like the GABA-A receptor. frontiersin.orgnih.govtandfonline.comfrontiersin.org This has implications for mood, cognition, and behavior. frontiersin.orgwikipedia.org
Cardiovascular System: Androgens have complex effects on the cardiovascular system. nih.gov Research is needed to dissect the direct, AR-mediated effects of Stanolone on vascular cells from its indirect effects on lipid profiles and other systemic factors. nih.gov
Immune System: The androgen receptor is expressed in various immune cells, suggesting a direct role for androgens in modulating immune responses. Understanding how Stanolone influences inflammation and immunity is a growing area of interest. nih.gov
Adipose Tissue and Metabolism: Androgens can influence body composition and fat distribution. oup.com Studies are exploring the direct effects of Stanolone on adipocyte function, including lipid storage and insulin (B600854) sensitivity, which may differ between sexes. oup.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
